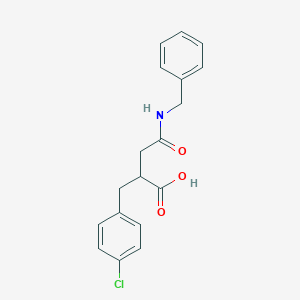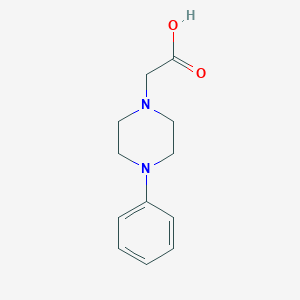![molecular formula C18H14FN3O2 B226781 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that belongs to the pyrrolopyrazole class of compounds. It has been found to have potential therapeutic applications in various fields of medicine. The synthesis method of this compound, as well as its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, are discussed below.
Wirkmechanismus
The mechanism of action of 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, survival, and migration. It has been found to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemische Und Physiologische Effekte
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been found to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple signaling pathways. However, its limitations include its low solubility and stability, as well as its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. These include further studies on its mechanism of action and its potential therapeutic applications in various fields of medicine. Additionally, future research could focus on the development of more stable and soluble analogs of this compound, as well as the optimization of its pharmacokinetic properties. Finally, the use of this compound in combination with other drugs or therapies could also be explored.
Synthesemethoden
The synthesis of 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the reaction of 2-fluoroaniline and 3-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to have potential therapeutic applications in various fields of medicine, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurological disorders, it has been found to have neuroprotective effects and to improve cognitive function. In infectious diseases, it has been shown to have antiviral and antibacterial activity.
Eigenschaften
Produktname |
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |
|---|---|
Molekularformel |
C18H14FN3O2 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H14FN3O2/c1-24-11-6-4-5-10(9-11)15-14-16(12-7-2-3-8-13(12)19)20-18(23)17(14)22-21-15/h2-9,16H,1H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
XFKWQINMNXSJDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NNC3=C2C(NC3=O)C4=CC=CC=C4F |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NNC3=C2C(NC3=O)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)




amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
amino]propanamide](/img/structure/B226778.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)

methanone](/img/structure/B226796.png)
methanone](/img/structure/B226797.png)